![molecular formula C21H21Cl2N3O2 B3013826 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide CAS No. 1795192-63-0](/img/structure/B3013826.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide is a synthetic molecule that may be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be informative for the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of heterocyclic structures, which are common features in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is part of the click chemistry toolkit and is known for its efficiency and reliability . Similarly, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was performed using N,N-carbonyldiimidazole (CDI) as a coupling reagent . These methods could potentially be adapted for the synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide.
Molecular Structure Analysis
The molecular structure of a compound greatly influences its biological activity. The presence of a benzo[d]oxazole moiety in the compound suggests potential for interaction with biological targets, as heterocyclic compounds are often involved in key binding interactions with enzymes and receptors. The papers discuss the importance of structural features such as meta-phenoxy substitution and heterocyclic substitutions for biological activity , as well as the combination of chemical fragments from known antiepileptic drugs . These insights highlight the importance of careful consideration of molecular structure in the design of new therapeutic agents.
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups and overall structure. The amide bond present in the compound is typically stable under physiological conditions, but can be involved in hydrolysis reactions under certain conditions. The papers do not provide specific reactions for the compound , but they do discuss the biological activities of similar compounds, which can be influenced by their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic and pharmacodynamic profiles. While the papers do not provide data on the specific compound, they do report on the properties of similar compounds. For example, compound 8 from paper showed stability in the presence of human liver microsomes and did not affect the activity of the human cytochrome P450 isoform CYP3A4, suggesting favorable metabolic stability. These properties are important considerations for the development of new drugs.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents : A study by Katariya, Vennapu, & Shah (2021) synthesized and evaluated novel compounds with oxazole, pyrazoline, and pyridine structures for anticancer activity against 60 cancer cell lines and in vitro antibacterial and antifungal activities. Their results suggested potential applications in overcoming microbe resistance to pharmaceutical drugs.
Hybrid Anticonvulsant Agents : Kamiński et al. (2015) designed and synthesized new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as antiepileptic drugs. These compounds displayed broad-spectrum antifungal activities and were evaluated in mice for anticonvulsant screening and acute neurological toxicity (Kamiński et al., 2015).
Synthesis and Structural Characterization : Knölker & O'sullivan (1994) described a synthesis approach for hydroxy-substituted benzo[b] carbazoloquinone cyanamides, highlighting the importance of molecular structure in the development of potential pharmaceutical compounds (Knölker & O'sullivan, 1994).
Antiviral Activity : Hashem, Youssef, Kandeel, & Abou-Elmagd (2007) researched the conversion of certain furanones into heterocyclic systems, studying their antiviral activity against HAV and HSV-1. This study indicates the potential for developing antiviral agents from similar chemical structures (Hashem et al., 2007).
Nootropic Agents : Valenta, Urban, Taimr, & Polívka (1994) synthesized compounds related to 2-oxopyrrolidines, testing them for nootropic activity. This research highlights the potential for developing cognitive-enhancing drugs from related chemical structures (Valenta et al., 1994).
Antifungal Activity : A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide by Xue Si (2009) demonstrated good antifungal activity against several pathogens, indicating potential applications in agriculture or medicine (Xue Si, 2009).
Molecular Interaction Studies : Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into drug-receptor interactions and the development of receptor-specific drugs (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-16-9-7-14(12-17(16)23)8-10-20(27)24-13-15-4-3-11-26(15)21-25-18-5-1-2-6-19(18)28-21/h1-2,5-7,9,12,15H,3-4,8,10-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHXPSAJAPSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

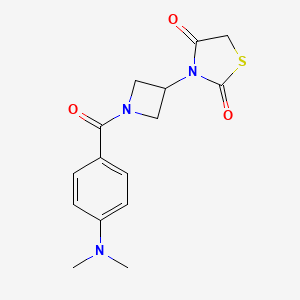
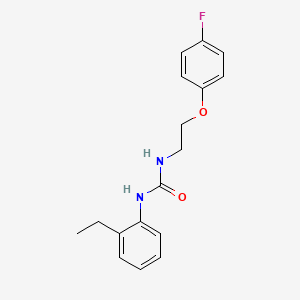
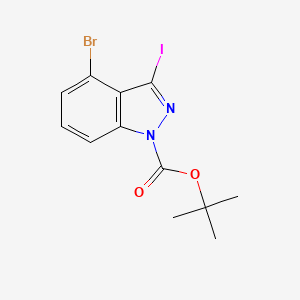
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
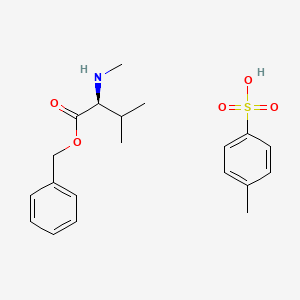
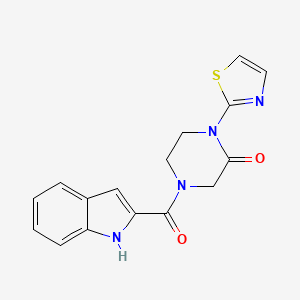
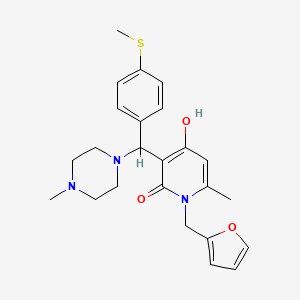
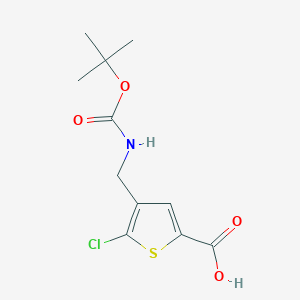
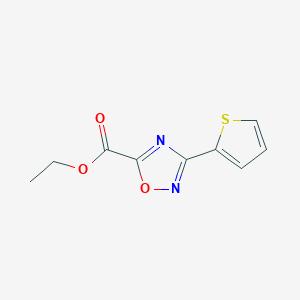
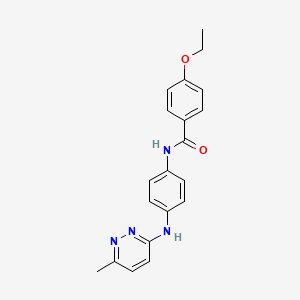
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
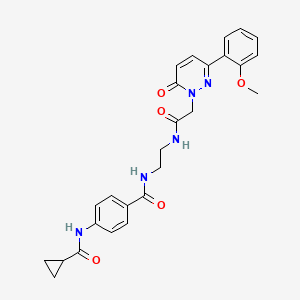
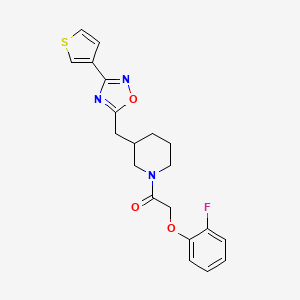
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)